Foreword: The Strategic Importance of Arylboronic Acids in Modern Synthesis
Foreword: The Strategic Importance of Arylboronic Acids in Modern Synthesis
An In-depth Technical Guide to the Synthesis of 4-Propoxyphenylboronic Acid
In the landscape of contemporary drug discovery and materials science, arylboronic acids stand as indispensable building blocks.[1][2] Their versatility, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, allows for the elegant and efficient formation of carbon-carbon bonds, which is a cornerstone of complex molecular architecture.[1][3][4] 4-Propoxyphenylboronic acid, the subject of this guide, is a particularly valuable reagent. The propoxy group offers a handle for modulating lipophilicity and steric properties, making it a frequent motif in the synthesis of biologically active compounds, from selective enzyme inhibitors to advanced materials.[5][6][7]
This document provides a detailed, field-proven protocol for the synthesis, purification, and characterization of 4-propoxyphenylboronic acid. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles, the rationale for specific procedural choices, and the critical parameters that ensure a successful and reproducible outcome.
Strategic Overview of Synthetic Pathways
The synthesis of 4-propoxyphenylboronic acid can be approached from two primary, commercially viable starting materials. The choice of pathway often depends on the cost, availability, and purity of the precursors. This guide will focus on the most direct and reliable method starting from 1-bromo-4-propoxybenzene via a Grignard reaction, a robust and scalable method for forming the critical carbon-boron bond.[8][9]
Figure 1: High-level workflow for the synthesis of 4-propoxyphenylboronic acid.
Physicochemical & Safety Data
Before commencing any synthetic work, a thorough understanding of the target compound's properties and the necessary safety precautions is paramount.
Compound Properties
| Property | Value | Source |
| IUPAC Name | (4-propoxyphenyl)boronic acid | [10] |
| CAS Number | 186497-67-6 | [10][11] |
| Molecular Formula | C₉H₁₃BO₃ | [10][11] |
| Molecular Weight | 180.01 g/mol | [10][12] |
| Appearance | White solid | [6] |
| Melting Point | 123-126 °C | [6][12] |
Safety & Handling
Boronic acids, while generally stable, require careful handling to avoid irritation and potential health effects.[13][14]
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[15][16] When handling the powdered solid, a dust mask or work in a fume hood is essential to prevent inhalation.[15][17]
-
Exposure Controls:
-
Inhalation: May cause respiratory tract irritation. Move to fresh air if dust is inhaled.[13][17] Seek medical attention if symptoms persist.[13][16]
-
Skin/Eye Contact: Causes skin and serious eye irritation.[10] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice.[14][15]
-
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area.[11][15] Recommended storage temperature is 2-8°C under an inert atmosphere.[11]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[13][17] Do not flush large quantities down the drain.[13]
Detailed Synthesis Protocol: The Grignard Pathway
This section details the synthesis of 4-propoxyphenylboronic acid from 1-bromo-4-propoxybenzene. The causality behind each step is explained to provide a deeper understanding of the reaction dynamics.
Reagents & Equipment
| Reagent/Material | Grade | Quantity | Purpose |
| 1-Bromo-4-propoxybenzene | Reagent | 10.0 g (46.5 mmol) | Starting Material |
| Magnesium (Mg) turnings | Reagent | 1.24 g (51.1 mmol) | Grignard Reagent Formation |
| Iodine (I₂) | Reagent | 1 crystal | Initiator |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | 100 mL | Reaction Solvent |
| Triisopropyl borate | Reagent | 10.5 mL (46.5 mmol) | Boron Source |
| Hydrochloric Acid (HCl) | 2 M Aqueous | ~50 mL | Hydrolysis/Workup |
| Diethyl Ether (Et₂O) | ACS | 200 mL | Extraction Solvent |
| Sodium Hydroxide (NaOH) | 1 M Aqueous | ~60 mL | Purification |
| Saturated Sodium Chloride (Brine) | Lab Prepared | 50 mL | Washing Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | As needed | Drying Agent |
| Round-bottom flasks, Condenser | - | - | Reaction Vessels |
| Magnetic stirrer, Stir bars | - | - | Agitation |
| Syringes, Needles | - | - | Anhydrous Transfers |
| Separatory funnel, Ice bath | - | - | Workup/Purification |
Step-by-Step Methodology
Step 1: Formation of the Grignard Reagent (4-propoxyphenylmagnesium bromide)
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Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Allow the apparatus to cool to room temperature under a stream of dry argon or nitrogen.
-
Initiation: Add the magnesium turnings (1.24 g) to the flask. Add a single crystal of iodine. The iodine serves as an activator, etching the passivating oxide layer on the magnesium surface to expose fresh metal.[18]
-
Reagent Addition: In a separate dry flask, dissolve 1-bromo-4-propoxybenzene (10.0 g) in 40 mL of anhydrous THF.
-
Reaction: Add ~5 mL of the bromide solution to the magnesium turnings via syringe. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. If the reaction does not start, gentle warming with a heat gun may be required.[19]
-
Completion: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. The use of an ether solvent like THF is critical as it stabilizes the Grignard reagent by forming a Lewis acid-base complex.[18][20] After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the reagent.
Step 2: Borylation Reaction
-
Setup: In a separate 500 mL flame-dried, three-neck flask under an inert atmosphere, dissolve triisopropyl borate (10.5 mL) in 60 mL of anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.
-
Rationale: The reaction is highly exothermic. Performing the addition at low temperature prevents side reactions, such as the addition of a second Grignard molecule to the boron center.
-
-
Addition: Slowly add the freshly prepared Grignard reagent to the cold borate solution via a cannula or syringe over 30-45 minutes, ensuring the internal temperature does not rise above -65 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at -78 °C for an additional hour, then let it warm slowly to room temperature overnight with continuous stirring.
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